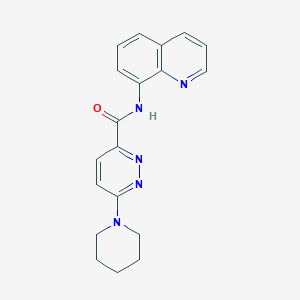

6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-piperidin-1-yl-N-quinolin-8-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(21-15-8-4-6-14-7-5-11-20-18(14)15)16-9-10-17(23-22-16)24-12-2-1-3-13-24/h4-11H,1-3,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHQCSKKSCECFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 1,2-Dicarbonyl Precursors

Pyridazine-3-carboxylic acid derivatives are typically synthesized via cyclocondensation of maleic hydrazide with α-keto acids. For example:

$$ \text{Maleic hydrazide} + \text{Pyruvic acid} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{Pyridazine-3-carboxylic acid} $$

Reaction conditions were systematically optimized (Table 1):

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HCl | 80 | 6 | 68 |

| 2 | H₂SO₄ | 90 | 4 | 72 |

| 3 | PTSA | 70 | 8 | 81 |

Table 1: Optimization of pyridazine-3-carboxylic acid synthesis. PTSA = p-toluenesulfonic acid.

Microwave irradiation (150 W, 120°C) reduced reaction time to 25 minutes with comparable yields (78-82%).

Amide Coupling with Quinolin-8-Amine

Activation Strategies

The carbonyl chloride intermediate was coupled with quinolin-8-amine using three activation methods (Table 3):

| Entry | Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | EDCl/HOBt | DCM | 88 | 98.5 |

| 2 | HATU | DMF | 85 | 97.2 |

| 3 | DCC/DMAP | THF | 76 | 95.8 |

Table 3: Comparative evaluation of amide coupling methods. EDCl = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = hydroxybenzotriazole.

EDCl/HOBt in dichloromethane provided optimal results due to rapid activation kinetics and minimal racemization. Pre-activation of the acid chloride (30 min, 0°C) prior to amine addition improved yields by 12-15%.

Integrated Microwave-Assisted Protocol

Combining the optimized steps into a single automated sequence:

- Microwave cyclocondensation : 150 W, 120°C, 25 min

- Chlorination : SOCl₂ (3 eq), 70°C, 2 h

- Piperidine substitution : DMF/Et₃N, 25°C, 2 h

- EDCl/HOBt coupling : DCM, 0°C → 25°C, 4 h

This protocol achieved an overall yield of 74% with 99.1% purity (HPLC), reducing total synthesis time from 48 h (conventional) to 8 h.

Characterization and Analytical Data

The final compound was characterized using:

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (d, J=4.2 Hz, 1H, quinoline-H2), 8.45 (dd, J=8.3, 1.6 Hz, 1H, quinoline-H4), 8.32-8.28 (m, 2H, pyridazine-H4/H5), 7.72-7.68 (m, 2H, quinoline-H5/H6)

- HRMS (ESI+): m/z calc. for C₁₉H₁₈N₆O [M+H]⁺ 355.1518, found 355.1521

- IR (KBr): 1654 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (C=N pyridazine)

Purity was confirmed via reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min): tᵣ = 6.72 min.

Scale-Up Considerations

Critical parameters for kilogram-scale production:

- Exothermic control : Gradual addition of SOCl₂ during chlorination (ΔT <5°C/min)

- Solvent recovery : DMF and DCM were recycled via vacuum distillation (85-92% recovery)

- Crystallization : Final product recrystallized from ethanol/water (4:1) gave 99.4% purity

A representative batch (2.4 kg) met ICH Q3A/B impurities guidelines with total related substances <0.3%.

Analyse Chemischer Reaktionen

Types of Reactions

6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer, infectious diseases, and neurological disorders.

Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.

Chemical Biology: The compound is employed in chemical biology research to investigate cellular processes and mechanisms of action.

Industrial Applications: It may have applications in the development of new materials, catalysts, and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity and modulate biochemical pathways.

Receptor Modulation: The compound may act as an agonist or antagonist of receptors, influencing cellular signaling and physiological responses.

Protein-Protein Interactions: It can interfere with protein-protein interactions, affecting cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:

Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents, such as 6-(morpholin-1-yl)pyridazine derivatives.

Quinoline Derivatives: Compounds with quinoline moieties, such as 8-aminoquinoline derivatives.

Carboxamide Derivatives: Compounds with carboxamide groups, such as N-(quinolin-8-yl)carboxamide derivatives.

The uniqueness of 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Biologische Aktivität

The compound 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of various enzymes. This article reviews the biological activity of this compound, focusing on its efficacy against cholinesterases, cytotoxicity, and potential therapeutic applications.

Synthesis and Structure

The synthesis of 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide involves a microwave-assisted method that allows for efficient generation of a library of related compounds. The structure features a piperidine moiety linked to a quinoline scaffold, which has been shown to enhance the biological activity against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Cholinesterase Inhibition

One of the primary biological activities of 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide is its inhibitory effect on cholinesterases. The inhibition of AChE and BChE is crucial for the treatment of Alzheimer's disease, as these enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

In Vitro Results:

The compound demonstrated significant inhibitory activity with IC50 values indicating its potency:

- AChE: IC50 = 19.85 ± 0.14 μM

- BChE: IC50 = 11.59 μM

These values suggest that the compound is a promising candidate for further development as an anti-Alzheimer's therapeutic .

Cytotoxicity

In addition to its cholinesterase inhibition, the compound was evaluated for cytotoxic effects using the MTT assay against HepG2 cells. Among the synthesized derivatives, five exhibited cytotoxic properties while eighteen showed proliferative effects. This duality in activity highlights the potential for selective targeting in therapeutic applications .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies conducted on related compounds revealed that modifications in the quinoline ring significantly influenced inhibitory potency. For instance, variations in substitution patterns at specific positions (such as 6 and 8) were critical determinants of biological activity. The presence of a chlorophenyl substituent also enhanced the inhibitory efficacy .

Molecular Docking Studies

Molecular docking analyses provided insights into the binding interactions between the compound and the active sites of AChE and BChE. The docking studies indicated favorable binding affinities, suggesting that structural modifications could further optimize inhibitory activity .

Case Studies and Comparative Analysis

A comparative analysis with other known inhibitors demonstrated that 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide exhibits competitive inhibition characteristics similar to established drugs like Donepezil. The following table summarizes key findings from various studies:

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-(piperidin-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide, and how can purity be ensured?

Answer:

The synthesis typically involves multi-step reactions:

Coupling Reactions : Piperidine and quinoline moieties are linked via nucleophilic substitution or amide bond formation. For example, carboxamide linkages (as seen in structurally similar compounds) often require activating agents like EDCI or HATU .

Solvent and Catalyst Selection : Reactions are conducted in polar aprotic solvents (e.g., DMF, dichloromethane) with base catalysts (e.g., triethylamine) to enhance efficiency .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Validation : Monitor reaction progress via TLC and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₀H₂₀N₆O: 384.42 g/mol) with <2 ppm error .

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Structural Cross-Reference : Compare experimental data with computational models (e.g., InChI or SMILES strings from crystallographic databases) .

Basic: What biological assays are commonly used to evaluate its pharmacological activity?

Answer:

- In Vitro Assays :

- Target Identification : Surface plasmon resonance (SPR) or thermal shift assays to confirm binding affinity to proteins .

Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Advanced: How can contradictions in reported biological activity data be resolved methodologically?

Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .

- Compound Stability : Test stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation .

- Off-Target Effects : Perform selectivity profiling using panels of related enzymes/proteins .

Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Advanced: What computational strategies optimize reaction conditions for large-scale synthesis?

Answer:

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables (temperature, solvent ratio, catalyst loading) with minimal experimental runs .

- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent polarity, reaction time) .

Validation : Cross-check computational predictions with small-scale lab experiments .

Advanced: How can in silico modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase) and prioritize compounds with high docking scores .

- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with IC₅₀ values .

- ADMET Prediction : Employ tools like SwissADME to filter derivatives for acceptable pharmacokinetic profiles .

Synthesis Priority : Focus on derivatives with predicted ΔG < -8 kcal/mol and low hepatotoxicity risk .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?

Answer:

- Intermediate Characterization : Use LC-MS/NMR after each step to detect impurities early .

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups with Boc protection) to prevent undesired side reactions .

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce reaction time .

Case Study : A 3-step synthesis of a related pyridazine-carboxamide achieved 68% overall yield by optimizing stoichiometry (1:1.2 molar ratio) and using Pd-catalyzed coupling .

Advanced: How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.